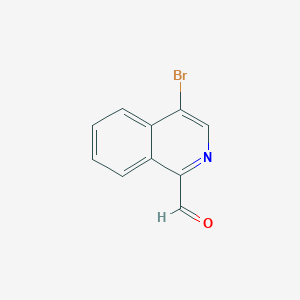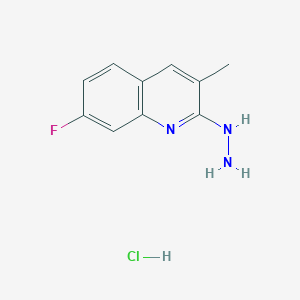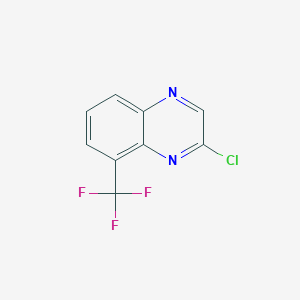
2-Chloro-8-(trifluoromethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H4ClF3N2. It is part of the quinoxaline family, which is known for its diverse biological and industrial applications. This compound is characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the eighth position on the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(trifluoromethyl)quinoxaline typically involves the condensation of o-phenylenediamine with a suitable trifluoromethyl-substituted diketone. One common method includes the reaction of 2-chloro-3,5-difluorobenzene-1,4-diamine with trifluoroacetyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-8-(trifluoromethyl)quinoxaline, while coupling reactions can produce various biaryl derivatives.
Scientific Research Applications
2-Chloro-8-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-8-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This property is particularly useful in drug design, where increased membrane permeability can improve the bioavailability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)quinoxaline
- 3-(Trifluoromethyl)quinoxalin-2(1H)-one
- 2-Amino-3-(trifluoromethyl)quinoxaline
Uniqueness
2-Chloro-8-(trifluoromethyl)quinoxaline is unique due to the specific positioning of the chloro and trifluoromethyl groups on the quinoxaline ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced lipophilicity and ability to participate in diverse chemical reactions set it apart from other quinoxaline derivatives .
Properties
Molecular Formula |
C9H4ClF3N2 |
|---|---|
Molecular Weight |
232.59 g/mol |
IUPAC Name |
2-chloro-8-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H4ClF3N2/c10-7-4-14-6-3-1-2-5(8(6)15-7)9(11,12)13/h1-4H |
InChI Key |
LLWYWWYPZWENOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC(=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


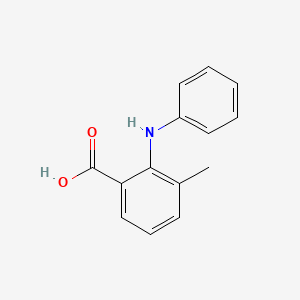







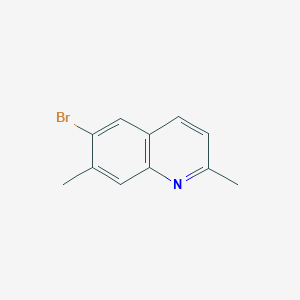
![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)
